molecular formula C16H14FN3O2 B3082224 6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1119499-72-7

6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3082224
CAS RN: 1119499-72-7
M. Wt: 299.3 g/mol
InChI Key: ONXXLXKNKQBOJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of P2CA involves several steps. One notable approach utilizes pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst. In a multi-component reaction, aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles react regioselectively to produce pyrazolo[3,4-b]quinolinones in excellent yield (ranging from 84% to 98%). The reaction proceeds through a carbocation intermediate, and the catalyst can be recycled .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, focusing on six unique applications:

Anticancer Activity

Research has shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. These compounds can inhibit the proliferation of cancer cells by interfering with specific signaling pathways essential for cancer cell survival and growth . The fluorophenyl group enhances the compound’s ability to bind to cancer cell receptors, making it a potent candidate for anticancer drug development.

Anti-inflammatory Properties

The compound’s structure allows it to interact with enzymes and receptors involved in the inflammatory response. Studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives can reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes like COX-2, which are crucial in the inflammation process . This makes it a promising candidate for developing new anti-inflammatory drugs.

Antimicrobial Applications

6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has shown potential as an antimicrobial agent. Its unique structure allows it to disrupt the cell membranes of bacteria and fungi, leading to their death . This compound could be used to develop new antibiotics, especially in the face of rising antibiotic resistance.

Neurological Disorders

Research indicates that this compound can modulate neurotransmitter systems in the brain, making it a potential candidate for treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease . Its ability to cross the blood-brain barrier and interact with neural receptors is particularly advantageous.

Cardiovascular Diseases

The compound has been studied for its potential in treating cardiovascular diseases. It can act as a vasodilator, helping to relax blood vessels and improve blood flow . This property is beneficial in managing conditions like hypertension and heart failure.

properties

IUPAC Name

6-ethyl-1-(2-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-3-10-8-11(16(21)22)14-9(2)19-20(15(14)18-10)13-7-5-4-6-12(13)17/h4-8H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXXLXKNKQBOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134660
Record name 6-Ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS RN

1119499-72-7
Record name 6-Ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119499-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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